Arsenenic acid

Description

Contextualization within Environmental and Biological Chemistry

Arsenic acid, particularly in its pentavalent form (As(V)), is a prevalent species of arsenic found in various environmental compartments, including groundwater and soil iwaponline.comnih.gov. Its presence is often linked to natural geological processes and anthropogenic activities, making it a key focus in environmental remediation research frontiersin.orghep.com.cn.

Biologically, the similarity between arsenate (the deprotonated form of arsenic acid) and phosphate (B84403) allows arsenic acid to be taken up by cells via phosphate transporters nih.govoatext.comsciopen.com. Once inside cells, arsenic acid can interfere with vital metabolic processes. It is metabolized by various organisms, including Escherichia coli frontiersin.orgnih.gov. Research investigates how arsenic acid and its intermediate metabolites interact with cellular components, such as thiols, and how these interactions can lead to cellular dysfunction, damage to mitochondria, and the induction of apoptosis patsnap.comsciencehistory.org. The methylation of arsenic, a process involving enzymes like monomethyl arsonic acid reductase, is a critical area of study, as intermediate metabolites can exhibit significant toxicity patsnap.com.

Historical Perspectives on Arsenic Acid Research

The study of arsenic and its compounds has a long and complex history, dating back to ancient civilizations where arsenic minerals were known and utilized researchgate.netdartmouth.edunih.gov. Alchemists in the Middle Ages, such as Albertus Magnus, are credited with the discovery of elemental arsenic researchgate.netdartmouth.edunih.gov. Early scientific investigations into arsenic compounds, including its oxyacids, developed alongside advancements in chemistry and toxicology. The understanding of arsenic's properties, including its toxicity and medicinal applications, evolved significantly from the 18th century onwards, with the development of analytical methods like the Marsh test in the 19th century improving the detection of arsenic poisoning sciencehistory.orgdartmouth.edunih.gov.

Current Research Frontiers and Unresolved Questions in Arsenic Acid Studies

Current research on arsenic acid is multifaceted, addressing both environmental and biological aspects. A significant area of focus is the development of advanced remediation technologies for arsenic-contaminated water and soil, employing methods such as adsorption, membrane filtration, and electrochemical processes nih.govfrontiersin.orghep.com.cn.

In biological research, understanding the intricate metabolic pathways of arsenic, particularly the role of methylation in its detoxification or activation, remains a key challenge patsnap.comannualreviews.orgwjgnet.comresearchgate.net. Scientists are investigating the precise mechanisms by which arsenic acid and its metabolites interact with cellular macromolecules, aiming to elucidate its toxicological effects and carcinogenic potential patsnap.combegellhouse.com. Unresolved questions persist regarding the long-term consequences of low-level arsenic exposure, the modulation of arsenic toxicity by co-contaminants or nutritional factors, and the development of effective strategies to mitigate its adverse health impacts nih.govbegellhouse.com. Research also continues into the speciation and transformation of arsenic in various environmental matrices to better understand its fate and transport.

Data Tables

Table 1: Chemical and Physical Properties of Arsenic Acid (H₃AsO₄)

| Property | Value | Source |

| Molecular Formula | H₃AsO₄ | frontiersin.orgindustrialchemicals.gov.auechemi.comwikipedia.orgcdc.gov |

| Molecular Weight | 141.94 g/mol | frontiersin.orgnih.gov |

| Appearance | White translucent or colorless crystals; aqueous solution is clear and colorless | frontiersin.orgnih.govindustrialchemicals.gov.au |

| Density | 2.5 g/cm³ | frontiersin.orgindustrialchemicals.gov.au |

| Melting Point | 35.5 °C | frontiersin.orgindustrialchemicals.gov.ausolubilityofthings.com |

| Boiling Point | 120 °C (decomposes) | frontiersin.orgindustrialchemicals.gov.ausolubilityofthings.com |

| Solubility in Water | Highly soluble; 590,000 mg/L (hemihydrate) | nih.govindustrialchemicals.gov.ausolubilityofthings.com |

| Hygroscopic | Yes | frontiersin.orgindustrialchemicals.gov.ausolubilityofthings.com |

| Oxidizing Agent | Yes | industrialchemicals.gov.auechemi.com |

Table 2: Acidity (pKa values) of Arsenic Acid (H₃AsO₄)

| Dissociation Step | pKa Value |

| H₃AsO₄ ⇌ H⁺ + H₂AsO₄⁻ | 2.19 |

| H₂AsO₄⁻ ⇌ H⁺ + HAsO₄²⁻ | 6.94 |

| HAsO₄²⁻ ⇌ H⁺ + AsO₄³⁻ | 11.5 |

Note: Some sources provide slightly different pKa values, e.g., pKa1 = 2.25, pKa2 = 6.77, pKa3 = 11.5 industrialchemicals.gov.au or pKa1 = 2.31, pKa2 = 7.05, pKa3 = 11.9 bartleby.com. The values presented are representative.

Compound List:

Arsenic acid

Properties

IUPAC Name |

arsenic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsHO3/c2-1(3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTFXKJPNQELOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

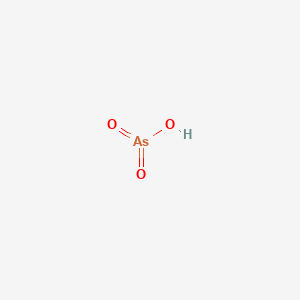

Canonical SMILES |

O[As](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsHO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7778-39-4 (Parent) | |

| Record name | Arsenenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80883090 | |

| Record name | Arsenenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.928 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10102-53-1 | |

| Record name | Arsenenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenenic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Methodologies

Established Synthetic Pathways for Arsenic Acid

Arsenic acid (H₃AsO₄) can be prepared through several well-established methods, primarily involving the oxidation of lower oxidation state arsenic compounds or the hydration of arsenic oxides.

Oxidation of Arsenic Trioxide with Nitric Acid: A common and historically significant method involves the reaction of arsenic trioxide (As₂O₃) with concentrated nitric acid (HNO₃). This process yields arsenic acid and dinitrogen trioxide (N₂O₃) as a byproduct toppr.comwikipedia.orgtestbook.com. The reaction is typically carried out by treating arsenic trioxide with concentrated nitric acid, followed by cooling to crystallize the hemihydrate form, H₃AsO₄·0.5H₂O, or the dihydrate, H₃AsO₄·2H₂O, depending on the crystallization temperature toppr.comwikipedia.org. Careful purification steps are necessary to remove any residual arsenous acid (H₃AsO₃) prepchem.com.

Reaction Example: As₂O₃ + HNO₃ → H₃AsO₄ + N₂O₃ testbook.com

Hydration of Arsenic Pentoxide: Arsenic acid is also formed when arsenic pentoxide (As₂O₅) is dissolved in water wikipedia.org. This method relies on the direct reaction of the pentavalent arsenic oxide with water to form the corresponding acid.

Direct Synthesis from Elemental Arsenic: Elemental arsenic can be directly converted to arsenic acid by moistening it and treating it with ozone (O₃) wikipedia.org.

Novel Approaches in Arsenic Acid Synthesis

While traditional methods are widely used, novel approaches seek to improve efficiency, reduce byproducts, or utilize different reaction conditions.

Catalytic Oxidation of Arsenous Acid: A patented process describes the preparation of arsenic acid from arsenous acid and water under oxygen pressure, utilizing catalytic amounts of nitric acid and a halide google.com. This method includes a mechanism for regenerating the nitric oxide byproduct back into nitric acid, allowing it to react with fresh arsenous acid, thereby enhancing process efficiency google.com. For instance, a reaction mixture might comprise arsenic trioxide, water, nitric acid, and potassium iodide under specific temperature and oxygen pressure conditions google.com.

Functionalization and Derivatization Strategies of Arsenic Acid

Derivatization and functionalization of arsenic compounds are crucial for creating organoarsenic compounds, modifying their properties for analytical detection, or developing new materials.

Formation of Organoarsenic Compounds:

Meyer Reaction: A historically significant reaction involves the conversion of arsenous acid (As(III)) to methylarsonic acid (CH₃AsO(OH)₂) using methyl iodide (CH₃I) in the presence of a base like sodium hydroxide (B78521) (NaOH) wikipedia.org. This reaction increases the oxidation state of arsenic from +3 to +5 and introduces an arsenic-carbon bond.

Reaction Example: As(OH)₃ + CH₃I + NaOH → CH₃AsO(OH)₂ + NaI + H₂O wikipedia.org

Synthesis of Arylarsonic Acids: Arylarsonic acids, such as p-nitrophenylarsonic acid, can be synthesized through the reaction of diazonium salts with arsenious acid or sodium arsenite orgsyn.org. For example, p-nitrobenzenediazonium chloride reacts with arsenious acid in hydrochloric acid to yield p-nitrophenylarsonic acid orgsyn.org. Various yields for different substituted phenylarsonic acids have been reported orgsyn.org.

Synthesis of Alkenyl Esters of Arsenous Acid: Primary alkenyl esters of arsenous acid have been synthesized by heating arsenic(III) oxide with an alkenol in benzene (B151609) or by the direct interaction of arsenic trichloride (B1173362) (AsCl₃) with an alkenol in the presence of dry ammonia (B1221849) as a hydrogen chloride scavenger tandfonline.com. These compounds generally follow the formula M(OR)₃, where M can be arsenic or antimony, and R represents an alkenyl group tandfonline.com.

Derivatization for Analytical Applications:

For GC-MS and LC-MS: Arsenic species are often derivatized to enhance their volatility or detectability for chromatographic analysis.

Thioglycolic Acid Methyl Ester (TGM): TGM reacts with arsenic species (As(III), As(V), MMAA, DMAA) to form volatile trivalent derivatives, facilitating their analysis by gas chromatography-mass spectrometry (GC-MS) oup.comoup.comrsc.org. This reagent also reduces As(V) to As(III) as part of the derivatization process oup.com.

2,3-Dimercaptopropanol (BAL): BAL can derivatize arsenic compounds for detection by liquid chromatography coupled with UV detection or tandem mass spectrometry (LC-MS/MS) nih.gov. Similar to TGM, BAL acts as a thiol and reduces pentavalent arsenic (As(V)) to trivalent arsenic (As(III)) nih.gov.

2-Mercaptopyridine: This reagent has been used to derivatize chlorovinyl arsonous acid and arsenic(III) oxide, improving sensitivity for detection acs.org.

Functionalization for Adsorption: Materials can be functionalized to selectively adsorb arsenic species. For instance, porous silicon has been functionalized with thiols, such as dimercaptosuccinic acid (DMSA), to create chelating sites for As(III) adsorption nih.govresearchgate.net. Acid-functionalized nanoporous carbon composites with MnO₂ nanoparticles have also been developed for the removal of both As(III) and As(V) from aqueous media bookpi.org.

Isotopic Labeling Techniques for Arsenic Acid

Isotopic labeling is essential for tracing arsenic metabolism, developing radiopharmaceuticals, and studying reaction mechanisms.

Production of Radioarsenic Isotopes: Isotopically pure radioarsenic isotopes, such as ⁷²As, can be produced through nuclear reactions, for example, by irradiating ⁷²Ge(m) discs in a target system nih.gov. Other isotopes like ⁷⁴As and ⁷⁷As are also of interest uni-mainz.de.

Labeling Strategies:

Direct Thiol Labeling: Radioarsenic can be directly conjugated to biomolecules containing thiol groups, such as monoclonal antibodies. However, direct labeling of antibodies with radioarsenic via thiol groups has shown poor in vivo stability in some studies nih.gov.

Chelator-Mediated Labeling: Alternative strategies involve labeling chelators that can then be attached to target molecules. Examples include labeling dihydrolipoic acid or thiol-modified mesoporous silica (B1680970) nanoparticles (MSN-SH) with radioarsenic, which have demonstrated improved in vivo stability nih.govbme.hu.

Synthon-Based Labeling: Proteins can be labeled with radioactive arsenic isotopes using a synthon that binds covalently to sulfhydryl groups uni-mainz.de. Antibodies can be modified (e.g., with SATA) to increase the number of available free thiols for labeling uni-mainz.de. These methods aim to achieve high labeling yields and maintain the immunoreactivity of the labeled biomolecules for pharmacokinetic studies uni-mainz.de.

Compound List

Arsenic acid (H₃AsO₄)

Arsenous acid (H₃AsO₃)

Arsenic trioxide (As₂O₃)

Arsenic pentoxide (As₂O₅)

Arsenate (AsO₄³⁻)

Arsenite (AsO₃³⁻)

Methylarsonic acid (CH₃AsO₃H₂)

Arsanilic acid (aminophenyl arsenate)

Chlorovinyl arsonous acid

p-Nitrophenylarsonic acid

Alkenyl esters of arsenous acid

Dimethylarsinic acid (DMAA)

Monomethylarsonic acid (MMAA)

Dihydrolipoic acid

Mesoporous silica nanoparticles (MSN-SH)

Speciation Chemistry and Transformation Dynamics

Aqueous Speciation Equilibria of Arsenic Acid

Arsenic acid is a triprotic acid, meaning it can donate three protons in aqueous solution, leading to the formation of various anionic species. The distribution of these species is highly dependent on the solution's pH. The dissociation of arsenic acid occurs through three successive equilibrium steps, characterized by specific acid dissociation constants (pKa values):

First dissociation: H₃AsO₄ + H₂O ⇌ H₂AsO₄⁻ + H₃O⁺ (pKa₁ ≈ 2.19–2.26) wikipedia.orgchegg.comuw.edu.pllibretexts.orgbrgm.fr

Second dissociation: H₂AsO₄⁻ + H₂O ⇌ HAsO₄²⁻ + H₃O⁺ (pKa₂ ≈ 6.94–6.97) wikipedia.orgchegg.comuw.edu.pllibretexts.orgbrgm.fr

Third dissociation: HAsO₄²⁻ + H₂O ⇌ AsO₄³⁻ + H₃O⁺ (pKa₃ ≈ 11.5–11.6) wikipedia.orgchegg.comuw.edu.pllibretexts.orgbrgm.fr

These pKa values indicate that:

At pH values below 2.19, arsenic acid exists predominantly as the neutral species, H₃AsO₄.

Between pH 2.19 and 6.94, the dominant species is the monovalent anion, H₂AsO₄⁻.

In the pH range of 6.94 to 11.5, the divalent anion, HAsO₄²⁻, is most prevalent.

Above pH 11.5, the trivalent anion, AsO₄³⁻, becomes the dominant species.

The solubility of arsenic acid is high in water, and its anionic forms contribute to its solubility, particularly in acidic to neutral conditions solubilityofthings.comresearchgate.net.

Table 3.1.1: Aqueous Speciation Equilibria of Arsenic Acid

| Equilibrium Step | Reaction | pKa Value (approx.) | Dominant pH Range | Predominant Species |

| 1 | H₃AsO₄ ⇌ H⁺ + H₂AsO₄⁻ | 2.19–2.26 | < 2.19 | H₃AsO₄ |

| 2 | H₂AsO₄⁻ ⇌ H⁺ + HAsO₄²⁻ | 6.94–6.97 | 2.19–6.94 | H₂AsO₄⁻ |

| 3 | HAsO₄²⁻ ⇌ H⁺ + AsO₄³⁻ | 11.5–11.6 | 6.94–11.5 | HAsO₄²⁻ |

| > 11.5 | AsO₄³⁻ |

Complexation and Precipitation Chemistry of Arsenic Acid

Arsenic acid and its anionic forms (arsenates) readily interact with various components in the environment, leading to complexation and precipitation.

Complexation: Arsenate species exhibit a strong affinity for binding with mineral surfaces, particularly iron (Fe), aluminum (Al), and manganese (Mn) oxides and hydroxides researchgate.netosti.govnih.gov. These interactions often involve the formation of inner-sphere surface complexes, where arsenate bonds directly to surface functional groups, similar to phosphate (B84403) osti.gov. Arsenate also forms complexes with organic matter, such as humic and fulvic acids, with a higher affinity than arsenite osti.govnih.gov. These organic ligands can act as binding sites, influencing arsenic's solubility and mobility osti.govnih.govmdpi.com. Arsenic acid can also form complexes with metals like iron, leading to the precipitation of ferric arsenate nmsu.edunmsu.edu.

Precipitation: Arsenates can precipitate from solution under specific conditions, often with metal cations. A significant precipitation reaction involves ferric iron (Fe(III)), forming ferric arsenate (FeAsO₄). This precipitation is favored in acidic conditions, particularly between pH 3 and 4, where Fe(III) is soluble and arsenate is present as H₂AsO₄⁻ or HAsO₄²⁻ nmsu.edunmsu.edu. The solubility of FeAsO₄ is generally low, effectively removing arsenate from the aqueous phase nmsu.edunmsu.edu. Arsenate can also precipitate with other cations like calcium and lead, forming compounds such as calcium arsenate and lead hydrogen arsenate, which have historically been used in pesticides wikipedia.orgnih.gov. In contrast, arsenite (As(III)) can precipitate with sulfides under strongly reducing conditions nih.gov.

Table 3.3.1: Arsenate Precipitation with Ferric Iron

| Precipitate | Reactants | Favorable pH Range | Arsenic Removal (%) | Iron:Arsenate Ratio (approx.) |

| Ferric arsenate | As(V) + Fe(III) | 3–4 | 98.7–99.7 | 7.2–15.0 |

The complexation and precipitation processes significantly influence the concentration of arsenic acid in the aqueous phase, impacting its bioavailability and environmental transport.

Advanced Analytical and Spectroscopic Characterization of Arsenenic Acid

Hyphenated Techniques for Arsenenic Acid Speciation Analysis

Hyphenated techniques, which couple a separation method with a sensitive detection system, are powerful tools for arsenic speciation. nih.govsemanticscholar.org These approaches physically separate the different arsenic compounds present in a sample before their individual detection and quantification. semanticscholar.org The primary advantage of these methods is their ability to deliver extremely low detection limits, high precision, and minimal interference. nih.govsemanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are established hyphenated techniques for arsenic analysis. While LC-MS is more commonly coupled with inductively coupled plasma mass spectrometry (ICP-MS) for elemental speciation, it can also be used with other mass analyzers. chromatographyonline.com GC-MS combines the high separation efficiency of gas chromatography with the detection power of mass spectrometry. nih.gov For the analysis of non-volatile arsenic species like this compound, a derivatization step is necessary to convert them into thermally stable and volatile compounds suitable for GC analysis. nih.gov For example, inorganic arsenic species can be derivatized with 2,3-dimercapto-1-propanol (BAL) before being analyzed by GC-MS. nih.gov Although powerful, techniques like LC-ICP-MS are often preferred for their direct analysis capabilities without complex derivatization, though GC-MS remains a valuable tool for specific applications. nih.gov

The coupling of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is considered a benchmark method for arsenic speciation due to its high sensitivity and selectivity. nerc.ac.ukthermofisher.comrsc.org In this technique, HPLC separates the different arsenic compounds, including this compound, based on their chemical properties. nih.govnih.gov The separated species are then introduced into the ICP-MS, which atomizes and ionizes the arsenic atoms, allowing for their detection at very low concentrations. nerc.ac.ukthermofisher.com

Anion-exchange chromatography is frequently used for the separation of anionic arsenic species like arsenate (As(V)), arsenite (As(III)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). nih.govnih.gov A gradient elution using a mobile phase, often containing ammonium (B1175870) carbonate, allows for the effective separation of these compounds in a single chromatographic run. nih.govnih.gov The method provides excellent limits of detection (LOD), often in the sub-µg/kg or ng/mL range, making it suitable for trace-level analysis in complex matrices like food, water, and biological samples. nerc.ac.ukthermofisher.comnih.gov

| Arsenic Species | Method Limit of Detection (MDL) (ng/mL) | Method Limit of Quantification (MQL) (ng/mL) | Reference |

|---|---|---|---|

| Arsenite (AsIII) | 0.3 | 1.0 | nih.gov |

| Arsenate (AsV) | 0.3 | 1.0 | nih.gov |

| Monomethylarsonic acid (MMA) | 0.5 | 1.7 | nih.gov |

| Dimethylarsinic acid (DMA) | 0.4 | 1.3 | nih.gov |

| Arsenobetaine (AsB) | 1.5 | 5.0 | nih.gov |

This table presents typical detection and quantification limits for common arsenic species using HPLC-ICP-MS, demonstrating the method's high sensitivity.

Capillary Electrophoresis (CE) is another powerful separation technique for arsenic speciation, valued for its high resolving power and minimal reagent consumption. rsc.orgrsc.org CE separates ionic species, such as arsenate, based on their charge and size as they move through a capillary under the influence of an electric field. researchgate.netutas.edu.au Both counter-electroosmotic and co-electroosmotic flow modes can be employed for the separation of arsenic species. researchgate.net To achieve the low detection limits required for environmental and biological monitoring, CE is often coupled with ICP-MS (CE-ICP-MS). rsc.orgnih.gov Sensitivity can be further enhanced through sample stacking techniques like large-volume sample stacking (LVSS) and field-amplified sample injection (FASI), which can lower detection limits to the micromolar level or below. researchgate.netnih.gov

Electrochemical techniques offer a user-friendly, cost-effective, and simple alternative for arsenic analysis. nih.gov These methods, which include voltammetry, amperometry, and potentiometry, are based on measuring the electrical signals generated during the electrochemical oxidation or reduction of arsenic. nih.govresearchgate.net For instance, anodic oxidation can be used to convert arsenite (As³⁺) to arsenate (As⁵⁺). mdpi.com While often used for total arsenic quantification or transformation studies, electrochemical methods can also be integrated with separation techniques for speciation analysis. nih.govmdpi.com

X-ray Absorption Spectroscopy (XAS) for this compound Speciation and Coordination

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides detailed chemical and structural information about a specific element in situ, with minimal sample preparation. uq.edu.augeoscienceworld.org This is a significant advantage over extraction-based methods, as it reduces the risk of altering the original arsenic species. tandfonline.com XAS is element-specific and sensitive to both the oxidation state and the local coordination environment of the absorbing atom, making it an ideal tool for solid-phase arsenic speciation in complex samples like soils, sediments, and mine wastes. geoscienceworld.orgmsu.ruminsocam.org The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). msu.ru

The XANES region of the spectrum is highly sensitive to the oxidation state and coordination chemistry of the arsenic atom. uq.edu.aumsu.ru A key feature of the As K-edge XANES spectrum is the absorption edge, or "white line," whose energy position increases with the oxidation state of the arsenic. uq.edu.au This allows for a clear distinction between reduced arsenic species and oxidized forms like this compound (As(V)). msu.ru For instance, the white line energies for As(III) compounds typically fall in the range of 11870.0-11871.7 eV, whereas for As(V) compounds, they are found at higher energies, between 11872.6-11875.3 eV. msu.ru By using linear combination fitting (LCF), the XANES spectrum of an unknown sample can be modeled as a combination of spectra from known arsenic standard compounds, allowing for the quantification of the different arsenic species present. uq.edu.autandfonline.comnih.gov

| Compound | Oxidation State | White Line Energy (eV) | Reference |

|---|---|---|---|

| Arsenopyrite (B74077) (FeAsS) | -I | 11868.0 | nih.gov |

| Arsenite (As₂O₃) | +III | ~11870.0 - 11871.7 | msu.ru |

| Sodium Arsenate (Na₃AsO₄) | +V | ~11874.5 | nih.gov |

| Scorodite (FeAsO₄·2H₂O) | +V | ~11875.0 | nih.gov |

| Arsenobetaine | +V | 11872.6 | msu.ru |

This table illustrates how the white line energy in XANES spectra shifts with the arsenic oxidation state, enabling the identification of this compound (As(V)).

The EXAFS region of the spectrum, extending several hundred eV above the absorption edge, contains information about the local atomic environment around the central arsenic atom. msu.ru Analysis of the EXAFS oscillations can determine the type, number, and distance of neighboring atoms, providing precise details on the coordination and bonding of this compound. acs.orgudel.edunih.gov This is particularly useful for determining how arsenate binds to mineral surfaces. For example, EXAFS studies have shown that arsenate forms inner-sphere complexes on the surface of iron oxyhydroxides like goethite and green rust. acs.orgacs.org The analysis can distinguish between different types of surface complexes, such as monodentate (where the arsenate tetrahedron shares one oxygen with the surface) and bidentate (sharing two oxygens). acs.org EXAFS-derived As-Fe bond distances of approximately 3.34 Å are indicative of binuclear bidentate complexes, providing direct evidence of the specific binding mechanism at a molecular level. acs.org

| Sorbent | Neighbor Atom | Coordination Number (N) | Interatomic Distance (Å) | Type of Complex Inferred | Reference |

|---|---|---|---|---|---|

| Green Rust (GR1Cl) | Fe | - | 3.34 ± 0.02 | Binuclear bidentate double-corner | acs.org |

| Fe | - | 3.49 ± 0.02 | Monodentate mononuclear corner-sharing | acs.org | |

| Goethite | Fe | ~2 | ~3.25 - 3.30 | Binuclear bidentate | udel.edu |

| Pyrite | S | - | ~3.1 | Outer sphere complex | acs.org |

| Pyrite | Fe | - | ~3.4 - 3.5 | Outer sphere complex | acs.org |

This table summarizes key findings from EXAFS studies, showing how the technique reveals the specific molecular-level interactions of this compound with different mineral surfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a valuable tool for the direct detection and characterization of arsenic-containing compounds in solution. mdpi.com The only NMR active nucleus for arsenic is 75As, which is a 100% naturally abundant isotope. huji.ac.ilchemlin.org Despite its complete abundance, 75As is a quadrupolar nucleus with a spin of 3/2, which often results in broad spectral lines, particularly for larger or asymmetric molecules. huji.ac.ilchemlin.org This characteristic can make detection challenging with standard high-resolution NMR spectrometers. huji.ac.il

However, for small, symmetric ions like the arsenate anion (AsO43-), the deprotonated form of this compound, 75As NMR spectroscopy can be effectively utilized for both qualitative and quantitative speciation analysis. mdpi.comchemlin.org The technique is advantageous because it allows for the examination of solutions without the need for dilution or pH adjustments that could disturb the dynamic equilibrium between different arsenic species. mdpi.com

Research has shown that the properties of the 75As NMR signal are highly dependent on the chemical environment, especially the pH of the solution. For instance, sodium arsenate in a neutral solution may yield a signal that is too broad to be observed, but in a concentrated alkaline solution (pH > 13.5), a distinct, albeit broad, signal appears. mdpi.comhuji.ac.il This sharpening of the NMR line at high pH is attributed to the presence of the symmetric, fully deprotonated AsO43- ion. mdpi.comhuji.ac.il In a typical 75As NMR spectrum of a leaching solution, the arsenate(V) peak can be observed at a chemical shift (δ) of approximately 370 ppm. mdpi.com

| Property | Value | Reference |

|---|---|---|

| Natural Abundance | 100% | huji.ac.il |

| Nuclear Spin (I) | 3/2 | huji.ac.il |

| Quadrupole Moment (Q/barn) | +0.311(2) | chemlin.org |

| Relative Sensitivity (vs. 1H) | 0.0254 | huji.ac.il |

| Reference Compound | 0.5 M NaAsF6 in CD3CN | huji.ac.ilnorthwestern.edu |

Advanced Optical Spectroscopies for this compound Detection and Characterization

Advanced optical spectroscopies are powerful for identifying and quantifying this compound and its corresponding arsenate species, even at trace levels. Among these, Raman spectroscopy and its enhanced variant, Surface-Enhanced Raman Scattering (SERS), are particularly prominent for providing detailed structural information. rsc.orgusra.edu

Raman spectroscopy probes the vibrational modes of molecules, offering a unique "fingerprint" for different chemical species. This technique can effectively distinguish between the oxidized form, arsenate (As(V)) from this compound, and the reduced form, arsenite (As(III)), based on differences in their vibrational spectra. rsc.orgnih.gov For example, the As-O stretching vibrations produce distinct Raman shifts that allow for speciation. rsc.org Studies have compiled extensive vibrational spectroscopic data for aqueous arsenate species under various pH conditions. nih.gov

To overcome the inherent weakness of the Raman signal and achieve detection at very low concentrations, SERS is widely employed. rsc.orgaip.org SERS utilizes the enhancement of the electromagnetic field near the surface of metallic nanostructures, typically composed of silver or gold, to amplify the Raman signal by several orders of magnitude. rsc.orgacs.orgberkeley.edu This allows for the detection of arsenate at levels below the World Health Organization (WHO) guideline of 10 parts per billion (ppb) in drinking water. berkeley.edu The intensity of the SERS signal can also be correlated with the concentration of the arsenic species, enabling quantitative analysis. rsc.org

Other advanced optical techniques used for arsenic analysis, though not typically providing the same level of structural detail as Raman spectroscopy, include:

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES): A robust method for determining the total elemental concentration of arsenic. ekb.egspectroscopyonline.com

Atomic Fluorescence Spectroscopy (AFS): An alternative to other atomic spectrometry methods that offers high sensitivity and a broad linear calibration range for arsenic detection. researchgate.netrsc.org

Laser-Induced Breakdown Spectroscopy (LIBS): A technique that has been investigated for arsenic detection in solutions, with sensitivities reaching into the ppb range. rsc.org

| Arsenic Species | Predominant pH Range | Raman Band (cm-1) | Vibrational Assignment | Reference |

|---|---|---|---|---|

| H3AsO4 | < 2 | ~880 | As-(OH) stretch | nih.gov |

| H2AsO4- | 2 - 6 | ~878 | AsO2 symmetric stretch | nih.gov |

| HAsO42- | 7 - 11 | ~814 | AsO3 symmetric stretch | nih.gov |

| AsO43- | > 12 | ~837 | AsO4 symmetric stretch | nih.gov |

Sample Preparation and Preservation for this compound Speciation

Obtaining reliable and accurate results for this compound speciation analysis is critically dependent on the integrity of the sample from the moment of collection to the time of analysis. nih.govresearchgate.net The chemical form of arsenic in a sample can be altered by several factors, including microbial activity, oxidation-reduction reactions, and adsorption to container surfaces or suspended particles. cambridge.orgmdpi.com Therefore, specific protocols for sample preparation and preservation are essential to prevent changes in the As(III)/As(V) ratio. mdpi.com

For aqueous samples, the primary goals of preservation are to inhibit microbial activity and to prevent the loss of arsenic species through precipitation or adsorption, particularly in samples containing high concentrations of iron. cambridge.orgeurofins.com Key preservation strategies include:

Filtration: Immediate filtration of the sample (e.g., using a 0.1 µm filter) is recommended for waters with high bacterial activity or iron content to remove particulates and microorganisms that can alter speciation. cambridge.org

Refrigeration and Freezing: Storing samples at low temperatures (4°C or -20°C) is a fundamental step to slow down microbial metabolism and chemical reaction rates. nih.govresearchgate.net Studies have shown that for many samples, storage at these temperatures without chemical additives can maintain the stability of arsenic species for up to two months. nih.govresearchgate.net

Acidification: The addition of acid can help to reduce microbial activity. cambridge.org However, strong acidification is generally not recommended as it can cause changes in the concentrations of inorganic As(III) and As(V). nih.govresearchgate.net

Use of Chelating Agents: In iron-rich waters, dissolved iron can precipitate as hydrated ferric oxides, which can differentially adsorb As(III) and As(V), thereby altering the dissolved speciation. cambridge.org To prevent this, the addition of a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) is often recommended. cambridge.org The EDTA complexes with the iron, keeping it in solution and eliminating its potential to interfere with arsenic speciation. eurofins.com A combination of EDTA and acetic acid is a common preservative mixture. eurofins.com

The choice of preservation method may also depend on the specific analytical technique to be used. mdpi.com For instance, while hydrochloric acid may be suitable for hydride generation techniques, an EDTA-acetic acid preservative is often preferred for chromatographic methods coupled with mass spectrometry. mdpi.com

| Method | Purpose | Effectiveness and Considerations | Reference |

|---|---|---|---|

| Storage at 4°C or -20°C | Inhibit microbial activity and slow chemical reactions. | Effective for up to 2 months for many sample types without other additives. | nih.govresearchgate.net |

| Acidification (e.g., with HCl) | Reduce microbial activity and keep metals in solution. | Can be effective, but strong acidification may alter the As(III)/As(V) ratio and is not always appropriate. | nih.govcambridge.orgresearchgate.net |

| Addition of EDTA | Complex with dissolved metals like iron to prevent precipitation and subsequent arsenic adsorption. | Highly recommended for iron-rich waters. Often used in combination with refrigeration and mild acidification. | cambridge.orgeurofins.com |

| Combined Filtration, Refrigeration, and Acidification | Provide a multi-barrier approach to stabilization. | Can stabilize speciation for days or weeks in certain water types. | cambridge.org |

Environmental Geochemistry and Biogeochemical Cycling of Arsenenic Acid

Geochemical Controls on Arsenenic Acid Distribution in Aqueous and Solid Systems

The distribution of this compound in the environment is dictated by a variety of geochemical factors that influence its mobility and partitioning between water and solid phases. geoscienceworld.orgusgs.gov Key among these are pH, redox potential (Eh), and the presence of other ions that can compete for binding sites on mineral surfaces. usgs.govnih.govmdpi.com

In aqueous systems, the speciation of arsenate is highly pH-dependent. In strongly acidic conditions (pH < 2), the neutral species, H₃AsO₄, is dominant. As the pH increases, it deprotonates to form H₂AsO₄⁻, HAsO₄²⁻, and finally AsO₄³⁻ in highly alkaline environments. scispace.com The predominant forms in most natural waters (pH 6-9) are H₂AsO₄⁻ and HAsO₄²⁻. nih.gov This speciation is critical as it affects the adsorption behavior of arsenate onto mineral surfaces. usgs.gov Generally, arsenate adsorption decreases with increasing pH. usgs.govdiva-portal.org

Redox conditions play a pivotal role in arsenic speciation. Under oxidizing (aerobic) conditions, arsenate (As(V)) is the thermodynamically stable form. researchgate.netclu-in.org However, in reducing (anaerobic) environments, arsenate can be reduced to the more mobile and toxic arsenite (As(III)). researchgate.netclu-in.org The presence of iron and manganese oxides is a major controlling factor for arsenate concentrations in many systems. usgs.govmdpi.com These minerals have a high affinity for arsenate and can effectively remove it from solution through adsorption and co-precipitation. iitd.ac.inacs.org

The presence of competing anions, such as phosphate (B84403), carbonate, and silicate (B1173343), can also influence the distribution of this compound. usgs.govhydrochemistry.eu Phosphate, in particular, is structurally similar to arsenate and can compete for the same adsorption sites on mineral surfaces, potentially leading to the mobilization of arsenate. nih.gov High concentrations of dissolved carbonate have also been shown to reduce the sorption capacity of minerals for arsenate. hydrochemistry.eu

The following table summarizes the key geochemical controls on this compound distribution.

| Geochemical Factor | Influence on this compound (Arsenate) Distribution |

| pH | Affects arsenate speciation and adsorption. Adsorption generally decreases as pH increases. usgs.govdiva-portal.org |

| Redox Potential (Eh) | Determines the oxidation state of arsenic. Arsenate (As(V)) is stable under oxidizing conditions, while arsenite (As(III)) is favored under reducing conditions. researchgate.netclu-in.org |

| Mineralogy | Iron and manganese oxides are primary sinks for arsenate through adsorption and co-precipitation. usgs.govmdpi.com Clay minerals also contribute to arsenate sorption. iitd.ac.in |

| Competing Ions | Anions like phosphate, carbonate, and silicate can compete with arsenate for adsorption sites, leading to increased mobility. usgs.govnih.govhydrochemistry.eu |

Sorption and Desorption Dynamics of this compound on Mineral Surfaces

The interaction of this compound with mineral surfaces through sorption and desorption processes is a primary mechanism controlling its concentration in natural waters. mdpi.com These dynamics are influenced by the type of mineral, water chemistry, and the presence of other substances like organic matter.

Arsenate forms inner-sphere surface complexes with a variety of minerals, particularly iron and aluminum oxides and hydroxides. iitd.ac.inacs.org This means that the arsenate ion directly bonds to the mineral surface, resulting in strong adsorption. nih.gov Clay minerals, such as kaolinite (B1170537), montmorillonite (B579905), and illite (B577164), also adsorb arsenate, although their capacity can be lower than that of iron oxides. usda.govusda.gov Desorption, the release of adsorbed arsenate back into the solution, can be triggered by changes in environmental conditions, such as an increase in pH or the introduction of competing ions. iitd.ac.inacs.org

Surface Complexation Modeling of this compound Adsorption

Surface complexation models are powerful tools used to describe and predict the adsorption of ions, including arsenate, onto mineral surfaces. usda.goviwaponline.comascelibrary.org These models consider the chemical reactions occurring at the mineral-water interface, taking into account the formation of different surface species and the development of surface charge. usda.gov

The constant capacitance model and the diffuse layer model are two commonly used surface complexation models. iwaponline.comusda.gov These models have been successfully applied to describe arsenate adsorption on various minerals like goethite, gibbsite, and clay minerals. usda.govusda.gov By determining the intrinsic surface complexation constants for arsenate with specific minerals, these models can predict arsenate adsorption under a range of conditions, including varying pH and the presence of competing ions like phosphate. usda.govusda.gov For instance, models have been developed to predict arsenate sorption on iron oxide-coated sand, which is relevant for understanding arsenic removal in water treatment systems. ascelibrary.org

Influence of Organic Matter on this compound Sorption

Natural organic matter (NOM) is ubiquitous in soil and aquatic environments and can significantly influence the sorption and mobility of this compound. mdpi.com The interaction between NOM and arsenate is complex and can involve several mechanisms. researchgate.netacs.orgepa.gov

NOM can compete with arsenate for adsorption sites on mineral surfaces, leading to a decrease in arsenate sorption and an increase in its mobility. researchgate.netacs.orgepa.gov This competition is a critical process in many natural water systems. acs.org Additionally, some types of NOM can form aqueous complexes with arsenate, which may alter its reactivity and transport. researchgate.netacs.org

Furthermore, NOM can act as a redox-active substance, influencing the speciation of arsenic. researchgate.netacs.org Under certain conditions, NOM can facilitate the reduction of arsenate to the more mobile arsenite. mdpi.com The presence of NOM has been shown to delay the attainment of sorption equilibrium and reduce the extent of both arsenate and arsenite sorption onto minerals like hematite. acs.org

Biogeochemical Transformations of this compound in Soil and Sediment Environments

Microorganisms play a crucial role in the biogeochemical cycling of arsenic, mediating a variety of transformation processes that affect its speciation, mobility, and toxicity. nih.govnih.govresearchgate.net These transformations include oxidation, reduction, methylation, and demethylation. nih.govfrontiersin.org

Microbial Oxidation and Reduction Pathways of this compound

The microbial oxidation of arsenite (As(III)) to arsenate (As(V)) and the reduction of arsenate to arsenite are key processes in the arsenic cycle. acs.orgasm.orgfrontiersin.org Many bacteria can utilize these transformations for energy generation or as a detoxification mechanism. acs.orgoup.com

Microbial Oxidation: A diverse range of bacteria can oxidize arsenite to arsenate. acs.org This process is often a detoxification mechanism, as arsenate is generally less toxic than arsenite. Some bacteria, known as chemolithoautotrophs, can use the energy derived from arsenite oxidation to fix carbon dioxide and grow. The oxidation is catalyzed by the enzyme arsenite oxidase. asm.org

Microbial Reduction: The reduction of arsenate to arsenite is also a widespread microbial process. acs.orgwikipedia.org Some microorganisms can use arsenate as a terminal electron acceptor in their respiration, a process known as dissimilatory arsenate reduction. wikipedia.org This is analogous to how other bacteria use nitrate (B79036) or sulfate (B86663) for anaerobic respiration. Other microbes reduce arsenate intracellularly as a detoxification mechanism before pumping the resulting arsenite out of the cell. acs.orgoup.com This process is mediated by the enzyme arsenate reductase. oup.comwikipedia.org

The following table highlights some of the bacterial genera involved in arsenic redox transformations.

| Transformation | Bacterial Genera |

| Arsenite Oxidation | Agrobacterium, Pseudomonas, Variovorax, Dechloromonas, Azospira acs.orgasm.org |

| Arsenate Reduction | Alcaligenes, Thermus, Shewanella, Sulfurospirillum nih.govacs.org |

Role of Microbial Methylation/Demethylation in this compound Cycling

Microbial methylation is the process by which inorganic arsenic is converted to organic forms, such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMAA). frontiersin.orgbohrium.commdpi.com This transformation is a significant part of the arsenic biogeochemical cycle. nih.govfrontiersin.org

Methylation is generally considered a detoxification pathway, as the methylated arsenic compounds can be less reactive and, in some cases, can be volatilized and removed from the local environment. bohrium.commdpi.com The process is catalyzed by the enzyme As(III) S-adenosylmethionine (SAM) methyltransferase, also known as ArsM. nih.govfrontiersin.org This enzyme is found in a wide range of microorganisms, including bacteria, archaea, and fungi. nih.govacs.org

Conversely, demethylation is the process by which methylated arsenic compounds are broken down back into inorganic arsenic. mdpi.com This process is less well understood than methylation but is also mediated by microorganisms. mdpi.com The interplay between methylation and demethylation contributes to the complex cycling of arsenic in the environment. frontiersin.org

This compound Cycling in Aquatic and Terrestrial Ecosystems

The cycling of this compound is intricately linked to local physicochemical conditions, particularly redox potential (Eh) and pH, which dictate its speciation, mobility, and bioavailability. nih.govmdpi.com

Aquatic Ecosystems: In oxic surface waters of rivers and lakes, arsenate (as H₂AsO₄⁻ or HAsO₄²⁻) is the thermodynamically stable and dominant species. nih.govmdpi.com Its concentration is often controlled by adsorption to suspended particles, especially iron and manganese (oxyhydr)oxides, and biological uptake by phytoplankton. nih.gov In stratified lakes or anoxic groundwater, reducing conditions prevail, leading to the microbial reduction of arsenate to the more mobile arsenite (As(III)). mdpi.com The biogeochemical cycle is thus characterized by a continuous interplay of microbial oxidation and reduction, physical transport, and sedimentation.

Terrestrial Ecosystems: In soils, the behavior of this compound is governed by its strong affinity for mineral surfaces. Iron oxides, aluminum oxides, and clay minerals are primary sinks for arsenate, controlling its solubility. scispace.com Soil redox conditions are a critical factor; under oxidized conditions (Eh +500 to +200 mV), arsenate is strongly adsorbed and has low solubility. scispace.com In waterlogged or anaerobic soils, such as rice paddies, reducing conditions (Eh 0 to -200 mV) promote the microbial reduction of both iron(III) oxides and arsenate. researchgate.netscispace.com This leads to the dissolution of the primary mineral adsorbents and the formation of the more soluble arsenite, significantly increasing arsenic mobility and availability for plant uptake. researchgate.net Soil pH also plays a crucial role; arsenate adsorption to iron oxides is generally higher at lower pH, while high pH (>8.5) can promote desorption. mdpi.comscispace.com

| Ecosystem Type | Dominant Arsenic Species (Oxic Conditions) | Dominant Arsenic Species (Anoxic Conditions) | Key Cycling Processes | Controlling Factors |

| Aquatic (Freshwater) | Arsenate (As(V)) | Arsenite (As(III)) | Adsorption/desorption, Microbial redox transformations, Sedimentation, Biological uptake | Redox potential, pH, Iron/Manganese cycling |

| Aquatic (Marine) | Arsenate (As(V)) | Arsenite (As(III)), Methylated species | Biological uptake and transformation (methylation), Adsorption to particles | Biological activity, Redox potential |

| Terrestrial (Soils) | Arsenate (As(V)) | Arsenite (As(III)) | Adsorption to minerals, Microbial reduction, Plant uptake, Leaching | Redox potential, pH, Soil mineralogy (Fe/Al oxides, clays), Organic matter |

Mineral Dissolution and Precipitation in this compound Mobilization

The concentration of this compound in natural waters is fundamentally controlled by the dissolution of arsenic-bearing minerals and the precipitation or adsorption of arsenic onto newly formed or existing mineral phases.

Mineral Dissolution and Arsenic Mobilization: The primary natural source of arsenic is the weathering and dissolution of arsenic-containing minerals, with arsenopyrite (B74077) (FeAsS) being the most common. mdpi.comnih.gov The oxidative dissolution of arsenopyrite, often accelerated by acidophilic microorganisms like Acidithiobacillus ferrivorans, releases arsenate, ferrous iron, and sulfate into the environment. mdpi.comasm.org Another critical mobilization pathway, particularly in aquifers, is the reductive dissolution of iron(III) (oxyhydr)oxides like ferrihydrite, which are strong sorbents for arsenate. duke.edunih.gov Under anaerobic conditions, iron-reducing bacteria use these minerals as electron acceptors, leading to their dissolution and the subsequent release of both adsorbed arsenate and structural iron(II). nih.govresearchgate.net

Precipitation and Arsenic Sequestration: The mobilization of arsenic can be counteracted by precipitation and adsorption processes that sequester it from the aqueous phase.

Adsorption/Co-precipitation with Iron Oxides: Arsenate strongly adsorbs to the surface of iron (oxyhydr)oxides such as ferrihydrite and goethite, forming stable inner-sphere complexes. dss.go.thnih.gov This process is a major control on arsenic solubility in oxidized environments. dss.go.th Arsenate can also be removed from solution by co-precipitation, where it is incorporated into the structure of precipitating iron minerals. duke.edu Studies have shown that arsenic release during reductive dissolution is significantly lower from co-precipitated ferrihydrite compared to ferrihydrite with adsorbed arsenate. duke.eduumn.edu

Adsorption on Clay Minerals: Clay minerals such as kaolinite, montmorillonite, and illite can also adsorb arsenate, although their capacity is generally lower than that of iron oxides. usda.govnih.gov Adsorption is pH-dependent, with kaolinite showing a higher capacity for arsenate than montmorillonite and illite. nih.govresearchgate.net

Precipitation as Sulfide (B99878) Minerals: In strongly reducing, sulfate-rich environments, microbial sulfate reduction produces sulfide. nih.gov This sulfide can react with arsenic to form highly insoluble arsenic sulfide minerals, such as orpiment (As₂S₃) and realgar (AsS), effectively removing arsenic from the water. nih.govacs.org This process can serve as a long-term sink for arsenic in anoxic sediments and is a potential strategy for bioremediation. nih.govnmsu.edu

The table below details the adsorption capacities of various minerals for arsenate (As(V)).

| Mineral | Adsorbent Type | Langmuir Adsorption Capacity (mg/g) | pH for Maximum Adsorption | Reference(s) |

| Kaolinite | Clay Mineral | 0.86 | 2.0 - 5.0 | nih.gov |

| Montmorillonite | Clay Mineral | 0.64 | 2.0 - 5.0 | nih.gov |

| Illite | Clay Mineral | 0.52 | 2.0 - 5.0 | nih.gov |

| Ferrihydrite | Iron Oxyhydroxide | ~350 (at pH 4) | Decreases with increasing pH | acs.org |

| Goethite | Iron Oxyhydroxide | Varies significantly with conditions | Lower pH ranges | nih.gov |

Molecular Interactions and Biological Responses in Non Human Systems

Mechanisms of Arsenenic Acid Uptake and Translocation in Plants

Plants absorb this compound, primarily in its ionized form, arsenate, from the soil and water. The uptake and subsequent movement of this compound are mediated by specific transport systems, followed by intracellular processes aimed at detoxification and sequestration.

The uptake of arsenate from the soil into plant roots is predominantly an unintended consequence of its chemical similarity to phosphate (B84403), an essential nutrient. oup.comnih.gov

Phosphate Transporters (PHTs): Arsenate acts as a phosphate analog and is actively transported into root cells via the high-affinity phosphate transporter (Pht1) family of proteins. oup.commdpi.com This competitive uptake means that the presence of phosphate can reduce arsenate absorption. nih.gov Once inside the root, these transporters also play a role in loading arsenate into the xylem for translocation to the shoots. researchgate.netmanchester.ac.ukdntb.gov.ua Studies in rice (Oryza sativa) have shown that overexpression of certain phosphate transporters, like OsPht1;8, enhances the uptake and translocation of both phosphate and arsenate. researchgate.netmanchester.ac.ukdntb.gov.ua

Aquaglyceroporins: While phosphate transporters are the primary entry route for arsenate (As(V)), aquaglyceroporins are crucial for the transport of arsenite (As(III)), the reduced form of arsenic. nih.govpnas.org In aerobic soils, arsenate is the dominant species, but it is rapidly reduced to arsenite within plant cells. nih.govresearchgate.net Aquaglyceroporins, specifically the Nodulin26-like Intrinsic Proteins (NIPs), facilitate the movement of this uncharged arsenite molecule across cellular membranes. nih.govoatext.com This includes uptake from the soil in anaerobic conditions where arsenite predominates, as well as the efflux of arsenite from the roots back into the soil and its transport between different plant tissues. nih.govpnas.orgnih.gov

| Transporter Family | Specific Transporters | Arsenic Species Transported | Function in Plants |

|---|---|---|---|

| Phosphate Transporters (PHT) | Pht1 family (e.g., AtPht1;1, OsPht1;8) | Arsenate (As(V)) | Primary pathway for arsenate uptake from soil into roots; xylem loading. oup.comresearchgate.net |

| Aquaglyceroporins (NIPs) | NIP family (e.g., OsLsi1/NIP2;1) | Arsenite (As(III)) | Uptake of arsenite (in anaerobic soils), efflux from cells, and intercellular transport. nih.govpnas.org |

Once inside plant cells, arsenate is quickly reduced to the more toxic arsenite. researchgate.netnih.gov This conversion is a critical first step in the primary detoxification pathway, which involves chelation and compartmentalization.

Reduction of Arsenate: The reduction of As(V) to As(III) is catalyzed by enzymes known as arsenate reductases. researchgate.netnih.gov This step is crucial because As(III) is the form that is recognized by chelating agents.

Phytochelatin (B1628973) (PC) Synthesis: Arsenite's high affinity for sulfhydryl (-SH) groups triggers the synthesis of phytochelatins (PCs). researchgate.netnih.govnih.gov PCs are small, cysteine-rich peptides synthesized from glutathione (GSH). nih.govnih.gov The enzyme phytochelatin synthase catalyzes their production. Both arsenate and arsenite have been shown to effectively induce the biosynthesis of these peptides. researchgate.netnih.govresearchgate.net

Complexation and Vacuolar Sequestration: The newly synthesized PCs bind to As(III), forming As(III)-PC complexes. researchgate.netresearchgate.net This complexation effectively sequesters the toxic arsenite, preventing it from interfering with cellular processes. researchgate.net These As(III)-PC complexes are then transported into the vacuole, the cell's primary storage organelle, for long-term sequestration. researchgate.netresearchgate.net This compartmentalization is a key strategy for arsenic tolerance in many plant species. researchgate.net

Microbial Metabolism and Resistance Mechanisms to this compound

Microorganisms have evolved a diverse array of resistance mechanisms to cope with arsenic toxicity, often encoded by specific gene clusters. nih.gov These systems typically involve the reduction of arsenate, efflux from the cell, and enzymatic methylation.

Two key enzymes, Arsenate Reductase (ArsC) and Arsenic Methyltransferase (ArsM), are central to microbial arsenic metabolism.

Arsenic Reductase (ArsC): This cytoplasmic enzyme is essential for resistance to arsenate. nih.govproquest.com ArsC catalyzes the reduction of intracellular arsenate (As(V)) to arsenite (As(III)). ebi.ac.uk This conversion is a prerequisite for detoxification via efflux, as the primary export pumps recognize arsenite. nih.gov There are different classes of ArsC enzymes that utilize different cellular reductants, such as thioredoxin or glutaredoxin, to perform the reduction. pnas.orgebi.ac.uk The product, arsenite, is then extruded from the cell by an efflux pump. tandfonline.com

Arsenic Methyltransferase (ArsM): This enzyme provides an alternative detoxification pathway through biotransformation. nih.govproquest.com ArsM catalyzes the sequential transfer of methyl groups from the donor S-adenosylmethionine (SAM) to arsenite. nih.govuniprot.orgnih.gov This process converts inorganic arsenic into a series of methylated arsenicals, including monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and volatile trimethylarsine. nih.govnih.gov This methylation is considered a detoxification process as it can lead to less reactive or volatile compounds that can diffuse out of the cell. nih.govnih.gov

In many bacteria, the genes responsible for arsenic resistance are organized into clusters called ars operons. nih.govproquest.com These operons are frequently located on plasmids, which facilitates their transfer between different bacterial species. nih.govfrontiersin.org

The composition of the ars operon can vary, but a typical structure in Gram-negative bacteria like E. coli on plasmid R773 is arsRDABC. nih.govresearchgate.net In Gram-positive bacteria, such as Staphylococcus aureus on plasmid pI258, a simpler arsRBC operon is common. nih.govdrugbank.com

| Gene | Protein Product | Function |

|---|---|---|

| arsR | ArsR | Transcriptional repressor; senses intracellular arsenite and regulates operon expression. nih.govnih.gov |

| arsD | ArsD | Arsenite metallochaperone; transfers arsenite to the ArsA ATPase. nih.govproquest.com |

| arsA | ArsA | ATPase; provides energy for the efflux pump. nih.govproquest.com |

| arsB | ArsB | Integral membrane protein that forms the arsenite efflux pump. nih.govnih.gov |

| arsC | ArsC | Arsenate reductase; reduces arsenate (As(V)) to arsenite (As(III)). nih.govproquest.com |

The operon is induced by the presence of arsenicals. The ArsR protein acts as a repressor, binding to the DNA and preventing transcription. When arsenite enters the cell, it binds to ArsR, causing it to dissociate from the DNA and allowing the transcription of the resistance genes. nih.gov

The enzymes that transform arsenic species have distinct structures and catalytic mechanisms.

Arsenate Reductase (ArsC): X-ray crystallography has revealed that ArsC enzymes from different sources have unrelated structures and folds. pnas.org The ArsC from E. coli plasmid R773 has a unique fold where a catalytic cysteine residue (Cys-12) forms a covalent adduct with the arsenate substrate. nih.gov In contrast, the ArsC from Staphylococcus aureus plasmid pI258 belongs to the low molecular weight protein tyrosine phosphatase family and utilizes a catalytic P-loop motif and three essential cysteine residues that engage in a disulfide cascade to reduce arsenate. ebi.ac.ukpnas.org

Arsenic Methyltransferase (ArsM): The structure of ArsM reveals a multi-domain protein that includes a binding site for the methyl donor S-adenosylmethionine (SAM) and a novel binding site for As(III). nih.gov The catalytic mechanism involves conserved cysteine residues that are essential for methylation activity. nih.govnih.gov The enzyme facilitates the nucleophilic attack of As(III) on the methyl group of SAM, leading to the formation of methylated arsenic species. nih.gov

Molecular-Level Interactions of this compound with Specific Biomolecules in Model Non-Human Systems

The pentavalent state of arsenic in this compound allows it to act as a phosphate analog, leading to its substitution in a variety of biochemical reactions. This molecular mimicry is a primary driver of its toxicity.

Arsenate's ability to substitute for phosphate is due to their similar physicochemical properties, including their ionic radii and pKa values. nih.gov This similarity makes it difficult for many enzymes and transport systems to differentiate between the two anions. nih.gov Consequently, arsenate can enter cells via phosphate transport systems and participate in enzymatic reactions that would normally utilize phosphate. nih.govoatext.com

A key difference, however, lies in the stability of the resulting arsenylated compounds. Arsenoesters, formed when arsenate replaces phosphate in esterification reactions, are significantly less stable than their phosphate counterparts and undergo rapid spontaneous hydrolysis. researchgate.net This instability disrupts metabolic pathways that rely on the formation of stable phosphorylated intermediates.

One of the most well-documented examples of this is the disruption of glycolysis. In the presence of arsenate, glyceraldehyde-3-phosphate dehydrogenase catalyzes the formation of 1-arseno-3-phosphoglycerate instead of 1,3-bisphosphoglycerate. This arsenoester is unstable and quickly hydrolyzes, uncoupling this step from ATP generation and leading to a net loss of energy for the cell. researchgate.net

While the substitution of arsenate for phosphate in metabolic pathways is a major mechanism of toxicity, the direct interaction of arsenate with proteins and enzymes also plays a role. Studies have shown that arsenate can act as a substrate for several phosphate-utilizing enzymes, sometimes with comparable or even higher affinity than phosphate. nih.gov For instance, in the bacterium Haemophilus influenzae, the enzyme L-aspartate-β-semialdehyde dehydrogenase can utilize arsenate with a Michaelis constant (KM) of 1.6 mM, which is comparable to its KM for phosphate (2.9 mM). nih.gov Similarly, purine nucleoside phosphorylase from human erythrocytes exhibits similar KM values for both arsenate (1.8 mM) and phosphate (0.8 mM). nih.gov However, the arsenylated products of these reactions are unstable, leading to futile cycles that deplete energy reserves.

The interaction of arsenate with DNA is less clear. While some studies have suggested the possibility of arsenate being incorporated into the DNA backbone in place of phosphate, particularly in arsenic-tolerant organisms, this remains a controversial and not widely accepted hypothesis. researchgate.net The extreme instability of arseno-diester bonds in aqueous environments makes the formation of a stable arsenate-based DNA backbone highly improbable. researchgate.net

| Enzyme | Organism/System | Interaction Type | Kinetic Parameters (Arsenate vs. Phosphate) | Functional Consequence |

|---|---|---|---|---|

| L-aspartate-β-semialdehyde dehydrogenase | Haemophilus influenzae | Substrate Analog | KM (Arsenate): 1.6 mM KM (Phosphate): 2.9 mM nih.gov | Formation of an unstable arsenylated product that rapidly hydrolyzes. nih.gov |

| Purine Nucleoside Phosphorylase | Human Erythrocytes (as a model system) | Substrate Analog | KM (Arsenate): 1.8 mM KM (Phosphate): 0.8 mM nih.gov | Catalyzes the arsenolysis of inosine and guanosine, leading to the formation of unstable ribose-1-arsenate. nih.gov |

| Pyruvate Dehydrogenase (PDH) | Porcine Heart (purified enzyme) | Inhibition (by arsenite, the reduced form) | IC50 (Arsenite): 182 µM nih.govresearchgate.net | Inhibition of cellular respiration and ATP production. nih.gov |

| Alkaline Phosphatase (ALP) | Bovine intestinal mucosa (purified enzyme) | Competitive Inhibition | Ki (free ALP): 1.49 x 10-4 M researchgate.net | Inhibition of phosphate cycling in soil ecosystems. researchgate.net |

Ecotoxicological Mechanisms of this compound in Aquatic and Terrestrial Biota (excluding human health)

The ecotoxicological effects of this compound are multifaceted, extending beyond simple phosphate mimicry to include the induction of oxidative stress and damage to genetic material.

Oxidative Stress Induction in Non-Human Organisms

Exposure to arsenate can lead to an imbalance in the cellular redox state, resulting in oxidative stress. This occurs through the overproduction of reactive oxygen species (ROS) and the impairment of antioxidant defense systems. The reduction of arsenate (As(V)) to the more toxic arsenite (As(III)) within cells is a key process that generates ROS.

In aquatic organisms, arsenate exposure has been shown to significantly increase the levels of lipid peroxidation, a marker of oxidative damage to cell membranes. For instance, in the freshwater crustacean Daphnia magna, exposure to both arsenite and arsenate led to an increase in malondialdehyde (MDA) content, a product of lipid peroxidation. nih.gov Similarly, studies on various fish species, including mirror carp (Cyprinus carpio carpio) and wild trout (Salmo trutta), have demonstrated elevated MDA levels in tissues such as the liver and kidneys following arsenic exposure. researchgate.netacs.org

Organisms possess a suite of antioxidant enzymes to counteract oxidative stress, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). The response of these enzymes to arsenate exposure can be complex and species-specific. In some cases, there is an initial induction of these enzymes as a protective response. For example, in the microalga Arthrospira platensis, low levels of arsenic stress activated the antioxidant defense mechanisms, leading to higher activities of SOD and CAT. mdpi.com However, at higher concentrations or with prolonged exposure, the activity of these enzymes can be inhibited, exacerbating oxidative damage. In juvenile trout, exposure to arsenic resulted in a significant decrease in the activities of SOD, CAT, and GPx in brain tissue. nih.gov

| Organism | Arsenic Species & Concentration | Observed Effect on Oxidative Stress Markers | Quantitative Change |

|---|---|---|---|

| Daphnia magna | Arsenite and Arsenate (500 µg/L) | Increased malondialdehyde (MDA) content | Data not specified nih.gov |

| Mirror Carp (Cyprinus carpio carpio) | Arsenic (0.5 and 1 mg/L) | Increased MDA levels in liver, kidney, skin, and intestine | Significant increase (p < 0.05) compared to control researchgate.net |

| Decreased SOD and CAT activity in most tissues | Significant decrease (p < 0.05) at 1 mg/L researchgate.net | ||

| Wild Trout (Salmo trutta) | Chronic environmental exposure (2281.66 µg/L) | Increased MDA content in kidney and liver | Highest MDA content found in exposed trout acs.org |

| Increased SOD and CAT activity in liver and kidneys | Considerably increased activity acs.org | ||

| Increased GPx activity in the liver | Significant rise in activity acs.org | ||

| Zebrafish (Danio rerio) | Arsenite (300 ppb, 6 months) | Elevated superoxide dismutase (SOD2) protein levels in eye and liver | Qualitative increase observed nih.gov |

Environmental Remediation and Mitigation Technologies for Arsenenic Acid Contamination

Adsorption and Sequestration Technologies for Arsenilic Acid Removal

Adsorption is a prominent technique for removing arsenilic acid from contaminated water, leveraging materials with high affinity for arsenic species.

Development of Novel Sorbents and Adsorbents

Significant advancements have been made in developing specialized adsorbents capable of efficiently capturing arsenilic acid.

Iron-Based Materials and Biochar Composites: Iron-modified biochars have shown considerable promise. Iron-modified corncob biochar (MCCB) demonstrated a maximum adsorption capacity of 49.20 mg/g for arsenilic acid (ASA) under specific pH conditions (4.0–5.0) researchgate.netnih.gov. Iron humate (IH) exhibited a high adsorption capacity of 188.68 mg/g for p-arsanilic acid (p-ASA) at 308 K tandfonline.com. Lignin-based magnetic activated carbon (LMAC) also reported a high adsorption capacity of 201.64 mg/g for p-ASA researchgate.net. These materials often utilize iron oxides and hydroxides on their surfaces to bind arsenilic acid effectively researchgate.netx-mol.net.

Metal-Organic Frameworks (MOFs): Amine-modified UiO-67 (UiO-67-NH₂) has shown enhanced adsorption capabilities for p-ASA, reportedly twice that of the unmodified UiO-67 acs.org. MOFs offer tunable structures and large surface areas, making them suitable for contaminant removal.

Other Advanced Materials: Aminoized collagen fibers foam (ACFF) has displayed a remarkable maximum adsorption capacity of 476.19 mg·g⁻¹ for p-ASA, attributed to its porous structure and synergistic adsorption mechanisms doi.org.

Table 1: Adsorption Capacities of Various Sorbents for Arsenilic Acid

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Conditions (pH, Temp.) | Reference |

| Iron Humate (IH) | 188.68 | 308 K | tandfonline.com |

| Iron-Modified Corncob Biochar (MCCB) | 49.20 | pH 4.0–5.0 | researchgate.netnih.gov |

| Lignin-based Magnetic Activated Carbon (LMAC) | 201.64 | Not specified | researchgate.net |

| Aminoized Collagen Fibers Foam (ACFF) | 476.19 | pH 4.0 | doi.org |

| Amine-modified UiO-67 (UiO-67-NH₂) | Not specified (2x higher than pristine UiO-67) | Not specified | acs.org |

Mechanism of Arsenilic Acid Binding to Remediation Materials

The adsorption mechanisms of arsenilic acid typically involve a combination of surface complexation, electrostatic attraction, hydrogen bonding, and π-π stacking interactions.

Surface Complexation: Iron-based adsorbents facilitate binding through the formation of Fe–O–As complexes on their surfaces, a key mechanism for arsenilic acid removal researchgate.nettandfonline.com.

Electrostatic Attraction: pH-dependent surface charges of adsorbents play a role. For example, protonated amino groups on ACFF enhance electrostatic attraction with p-ASA at acidic pH doi.org, and similar interactions occur with amine-modified UiO-67 acs.org.

Hydrogen Bonding and π-π Stacking: These interactions contribute to binding, particularly with materials possessing aromatic structures or functional groups capable of forming hydrogen bonds, such as lignin-based materials and MOFs researchgate.netacs.orgdoi.org.

Bioremediation and Phytoremediation Strategies for Arsenilic Acid

Bioremediation and phytoremediation offer sustainable approaches by utilizing microorganisms and plants to manage arsenilic acid contamination.

Microbial-Enhanced Arsenilic Acid Remediation

Microorganisms can transform or immobilize arsenilic acid, although research primarily details inorganic arsenic transformations.

Transformation and Methylation: Microbes are known to methylate inorganic arsenic into less toxic forms gtk.finih.govsemanticscholar.org. While direct evidence for microbial methylation of arsenilic acid is limited, bacterial metabolic pathways involving enzymes like arsenic methyltransferase (As3MT) suggest potential microbial roles in its transformation nih.gov. Arsenilic acid's presence in animal waste indicates potential microbial interaction in soil and water environments.

Arsenic Resistance and Detoxification: Many microorganisms possess arsenic resistance mechanisms, such as efflux pumps and enzymatic detoxification, enabling survival in contaminated areas gtk.fi. These inherent capabilities could be leveraged for bioremediation.

Hyperaccumulator Plants for Arsenilic Acid Phytoextraction

Phytoextraction uses plants to absorb and accumulate contaminants, which are then harvested and disposed of.

Plant Uptake of Arsenic Species: Plants uptake arsenic species, with efficiency influenced by the arsenic's chemical form and plant physiology gtk.fiepa.govnih.govusgs.gov. While Pteris vittata is a known hyperaccumulator of inorganic arsenic x-mol.net, specific studies on plants hyperaccumulating arsenilic acid are less common. However, plant uptake mechanisms, including competition with phosphate (B84403) transporters, provide a basis for exploring arsenilic acid phytoextraction nih.gov.

Arsenilic Acid in Agricultural Systems: As arsenilic acid is used in animal feed, it is present in manure, which is often used as fertilizer. This introduces arsenilic acid into agricultural soils, making plants in these systems potential subjects for uptake and accumulation studies plantnutrifert.orgout.ac.tz.

Phytostabilization and Rhizofiltration of Arsenilic Acid

Phytostabilization immobilizes contaminants in the soil, while rhizofiltration uses plant roots to absorb contaminants from water.

Immobilization in Rhizosphere: Plants can stabilize arsenic by accumulating it in roots or altering rhizosphere chemistry, leading to precipitation or binding. This approach is relevant for arsenilic acid in soils contaminated by manure.

Root Uptake and Accumulation: The effectiveness of these methods depends on the plant's ability to retain arsenilic acid in its root zone or biomass. Plant interactions with arsenic compounds suggest that root exudates and rhizosphere microbes can influence arsenic speciation and immobilization gtk.firesearchgate.net.

Compound List:

Arsenilic acid (Arsenilic acid, p-Arsanilic acid, p-ASA)

Arsenate (As(V))

Arsenite (As(III))

Roxarsone (ROX)

Dimethylarsinic acid (DMA)

Monometylarsonic acid (MMA)

Arsine (AsH₃)

Arsenobetaine (AsB)

Arsenous acid (H₃AsO₃)

Arsenic acid (H₃AsO₄)

Iron Humate (IH)

Iron-modified corncob biochar (MCCB)

Lignin-based magnetic activated carbon (LMAC)

Aminoized collagen fibers foam (ACFF)

UiO-67-NH₂ (Amine-modified UiO-67)

Ferrihydrite

Goethite

Hematite

MIL-101(Fe)

MIL-100(Fe)

MIL-53(Cr)

MIL-101(Cr)

Zeolite Y

Geothite

MIL-100(Al)

Titanium nanoparticles

Iron nanoparticles

Zero-valent iron nanoparticles (nZVI)

Iron oxide nanoparticles (Fe₃O₄, Fe₂O₃)

Ceria nanoparticles

Carbon nanotubes

Graphene

Advanced Chemical Oxidation/Reduction Processes for Arsenenic Acid Transformation

Chemical oxidation and reduction processes play a vital role in transforming arsenic species into less mobile or more easily removable forms. A primary objective in arsenic remediation is often the oxidation of the more mobile and toxic arsenite (As(III)) to arsenate (As(V)), which can then be more effectively removed by various methods nih.gov. Conversely, under specific conditions, As(V) can be reduced to As(III) or immobilized through precipitation with iron.

Oxidation of Arsenite to Arsenate: Processes such as the addition of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄) can facilitate the oxidation of arsenite to arsenate researchgate.net. Pre-chlorination is also employed to convert trivalent arsenic to pentavalent arsenic, making it amenable to removal by technologies like reverse osmosis dupont.comhome-water-purifiers-and-filters.com. Titanium dioxide media has also shown effectiveness in removing both As(III) and As(V) without requiring pre-oxidation home-water-purifiers-and-filters.com.

Chemical Precipitation: Arsenic can be precipitated through chemical reactions. For instance, As(V) can be precipitated by iron(III) to form ferric arsenate (FeAsO₄·2H₂O) unu.edu. Lime addition can precipitate calcium arsenates from As(V) solutions unu.edu. These precipitation methods aim to convert dissolved arsenic into less soluble solid phases.

Membrane Technologies for this compound Removal from Water

Membrane filtration technologies offer efficient and often chemical-free methods for removing arsenic species from water. These processes utilize semi-permeable membranes to separate contaminants from the water stream.